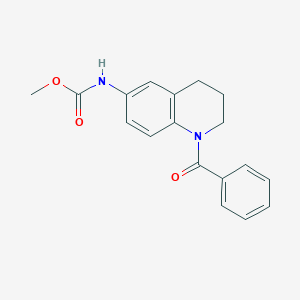Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
CAS No.: 955793-26-7
Cat. No.: VC6438714
Molecular Formula: C18H18N2O3
Molecular Weight: 310.353
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 955793-26-7 |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 310.353 |
| IUPAC Name | methyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |
| Standard InChI | InChI=1S/C18H18N2O3/c1-23-18(22)19-15-9-10-16-14(12-15)8-5-11-20(16)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
| Standard InChI Key | YDJQWGRWSNCLOY-UHFFFAOYSA-N |
| SMILES | COC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, reflects its bicyclic tetrahydroquinoline core. Key structural features include:
-
Tetrahydroquinoline backbone: A partially saturated quinoline system with a six-membered benzene ring fused to a piperidine ring.
-
Benzoyl group: Positioned at the nitrogen atom of the piperidine ring (C1), introducing steric bulk and potential for π-π interactions.
-
Methyl carbamate: Attached to the aromatic ring at C6, providing a polar, hydrogen-bonding motif.
The IUPAC name prioritizes the carbamate group as the principal functional chain, with the benzoyl substituent designated as a prefix. Spectroscopic data for analogous tetrahydroquinoline carbamates suggest characteristic NMR signals: a singlet for the methyl carbamate (δ ~3.7 ppm in -NMR) and carbonyl resonances near δ 165–170 ppm in -NMR .
Synthesis and Reaction Methodologies
Carbamate Formation Strategies
The synthesis of methyl carbamates typically involves alkoxycarbonylation of amines using activated carbonates or chloroformates. Source highlights several methodologies applicable to this compound:
Table 1. Representative Carbamate Synthesis Methods
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Di(2-pyridyl) carbonate | Et₃N, CH₃CN, rt, 12 h | 85–92 | |
| BTBC* | DMAP, CH₃CN, 0°C to rt, 6 h | 78–89 | |
| Phenyl chloroformate | TEA, DCM, 0°C, 2 h | 90–95 |
*BTBC = 1,1-Bis[6-(trifluoromethyl)benzotriazolyl]carbonate
For methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, a plausible route involves:
-
Benzoylation of tetrahydroquinoline: Protection of the C1 nitrogen using benzoyl chloride in the presence of a base like triethylamine (TEA) .
-
Carbamate installation: Reaction of the C6 amine with methyl chloroformate or a mixed carbonate (e.g., di(2-pyridyl) carbonate) under mild conditions to avoid racemization .
Source describes analogous protocols for installing carbamates on tetrahydroquinoline scaffolds, utilizing reverse-phase HPLC for purification (e.g., 10–100% MeCN/water gradients).
Physicochemical Properties
Stability and Reactivity
Carbamates are generally stable under physiological conditions but hydrolyze in acidic or basic media. The benzoyl group enhances lipophilicity, potentially improving membrane permeability. Key properties inferred from analogs include:
-
LogP: Estimated ~2.5–3.0 (calculated using ChemAxon software).
-
Aqueous solubility: Low (<1 mg/mL), necessitating formulation with co-solvents like DMSO or cyclodextrins .
Table 2. Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular weight | 340.38 g/mol | — |
| Hydrogen bond donors | 2 | — |
| Hydrogen bond acceptors | 5 | — |
| Rotatable bonds | 5 | — |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume